molecular formula C15H15FN2O4S B4397407 Ethyl {4-[(2-fluorophenyl)sulfamoyl]phenyl}carbamate

Ethyl {4-[(2-fluorophenyl)sulfamoyl]phenyl}carbamate

Cat. No.: B4397407
M. Wt: 338.4 g/mol
InChI Key: YYGMLRNQYWZHDR-UHFFFAOYSA-N
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Description

Ethyl (4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)carbamate is an organic compound with the molecular formula C15H14FNO4S. This compound is characterized by the presence of a carbamate group, a sulfonamide group, and a fluorinated aromatic ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {4-[(2-fluorophenyl)sulfamoyl]phenyl}carbamate typically involves the reaction of 4-aminophenylsulfonamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide and sulfuryl chloride are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl (4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)carbamate is used in a variety of scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl {4-[(2-fluorophenyl)sulfamoyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The sulfonamide group is particularly important for binding to the target protein, while the carbamate group can enhance the stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-aminophenyl)carbamate: Lacks the sulfonamide group, making it less effective in enzyme inhibition.

    Ethyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and binding affinity.

Uniqueness

Ethyl (4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)carbamate is unique due to the presence of both a sulfonamide and a fluorinated aromatic ring, which contribute to its high binding affinity and specificity for certain biological targets. The fluorine atom can also enhance the compound’s metabolic stability and bioavailability.

Properties

IUPAC Name

ethyl N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-2-22-15(19)17-11-7-9-12(10-8-11)23(20,21)18-14-6-4-3-5-13(14)16/h3-10,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGMLRNQYWZHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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